2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
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Overview
Description
2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound that features a pyridazine ring substituted with a 2,5-dimethoxyphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,5-dimethoxybenzene, which is then converted to 2,5-dimethoxyphenylacetic acid through a series of reactions involving halogenation, cyanation, and hydrolysis.
Formation of Pyridazine Ring: The 2,5-dimethoxyphenylacetic acid is then reacted with hydrazine derivatives to form the pyridazine ring.
Final Product Formation:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenylacetic acid: Shares the 2,5-dimethoxyphenyl group but lacks the pyridazine ring.
3,5-Dimethoxyphenylacetic acid: Similar structure but with different substitution pattern on the aromatic ring.
Methyl 3,5-dimethoxyphenylacetate: An ester derivative with similar functional groups.
Uniqueness
2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to the presence of both the pyridazine ring and the 2,5-dimethoxyphenyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-20-9-3-5-12(21-2)10(7-9)11-4-6-13(17)16(15-11)8-14(18)19/h3-7H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKCDIXUGGZZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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